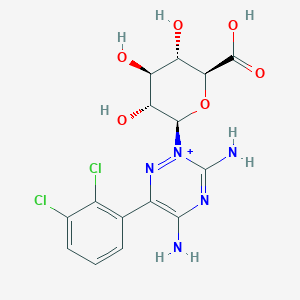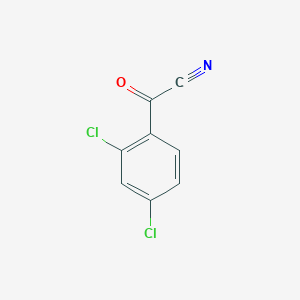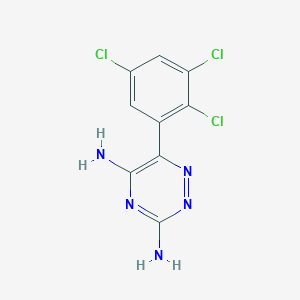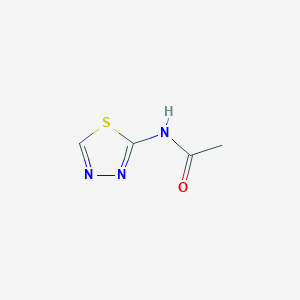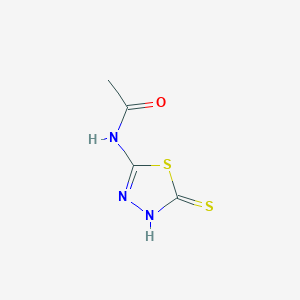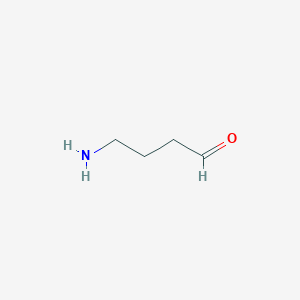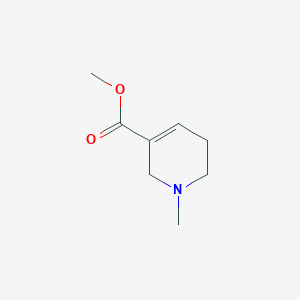
Arécolines
Vue d'ensemble
Description
L'arécoline est un alcaloïde naturel présent dans la noix d'arec, le fruit du palmier arec (Areca catechu). Il s'agit d'un stimulant parasympathomimétique doux à base d'acide nicotinique. L'arécoline est un liquide huileux et inodore qui a été utilisé traditionnellement dans diverses cultures pour ses effets psychoactifs, notamment une vigilance accrue, une énergie accrue, une euphorie légère et une relaxation .
Applications De Recherche Scientifique
Arecoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Industry: Used in veterinary medicine as a ganglionic stimulant and vermifuge.
Mécanisme D'action
- Notably, arecoline’s effects on the parasympathetic nervous system are distinct from nicotine, as it acts primarily on muscarinic receptors .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Arecoline plays a significant role in biochemical reactions, particularly through its interaction with acetylcholine receptors. It acts as an agonist at muscarinic acetylcholine receptors (M1, M2, M3, M4) and nicotinic acetylcholine receptors. These interactions lead to the stimulation of the parasympathetic nervous system, resulting in increased secretion of glands, smooth muscle contraction, and other cholinergic effects . Arecoline also interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine, thereby prolonging its action .
Cellular Effects
Arecoline has diverse effects on various cell types and cellular processes. It can induce cell proliferation, differentiation, and apoptosis depending on the cell type and concentration. For instance, arecoline has been shown to inhibit the growth of human lung cancer and leukemia cells while promoting the proliferation of certain other cell types . It influences cell signaling pathways, including the PI3K-AKT pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, arecoline exerts its effects primarily through binding to muscarinic and nicotinic acetylcholine receptors. This binding leads to the activation of downstream signaling pathways such as the PI3K-AKT pathway, which is involved in cell survival and proliferation . Arecoline also modulates the expression of various genes and proteins, including those involved in cell cycle regulation and apoptosis . Additionally, it can act as an antagonist at certain nicotinic receptors, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arecoline can vary over time. Arecoline is known to be relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization or degradation of the compound . Long-term studies have shown that arecoline can cause chronic changes in cellular function, including the induction of oral submucous fibrosis and other precancerous conditions .
Dosage Effects in Animal Models
The effects of arecoline in animal models are dose-dependent. At low doses, arecoline can enhance cognitive performance and stimulate the parasympathetic nervous system . At high doses, it can be toxic, leading to adverse effects such as oral submucous fibrosis, genotoxicity, and carcinogenesis . The threshold for these toxic effects varies among different animal models and depends on factors such as species, age, and overall health .
Metabolic Pathways
Arecoline is metabolized primarily in the liver, where it undergoes oxidation to form arecoline N-oxide and hydrolysis to form arecaidine . These metabolites can also exert biological effects and contribute to the overall activity of arecoline. The metabolic pathways involve enzymes such as cytochrome P450 oxidases and esterases .
Transport and Distribution
Arecoline is absorbed into the bloodstream and distributed throughout the body. It can cross the blood-brain barrier, leading to central nervous system effects . Arecoline is transported within cells and tissues via passive diffusion and possibly through interactions with specific transporters or binding proteins . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
Within cells, arecoline can localize to various subcellular compartments, including the cytoplasm and the nucleus. It can affect the localization and function of proteins such as ZO-1, which is involved in maintaining tight junctions between cells . Arecoline’s effects on subcellular localization are mediated by its interactions with signaling pathways and post-translational modifications .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'arécoline peut être synthétisée par plusieurs méthodes. Une méthode améliorée consiste à partir de l'acétaldéhyde. Cette méthode comprend la réaction de l'acétaldéhyde avec la méthylamine et le formaldéhyde dans des conditions spécifiques pour produire de l'arécoline .
Méthodes de production industrielle : La production industrielle d'arécoline implique généralement l'extraction des noix d'arec. Le processus d'extraction comprend le séchage des noix, suivi d'une extraction par solvant à l'aide de solvants organiques tels que l'éther. L'arécoline extraite est ensuite purifiée par distillation et cristallisation .
Analyse Des Réactions Chimiques
Types de réactions : L'arécoline subit diverses réactions chimiques, notamment :
Oxydation : L'arécoline peut être oxydée pour former de l'arécoline N-oxyde, qui est un métabolite essentiel dans sa toxicité.
Réduction : Les réactions de réduction peuvent convertir l'arécoline en ses formes réduites correspondantes.
Substitution : L'arécoline peut subir des réactions de substitution, en particulier à l'atome d'azote, formant divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle peuvent être utilisés pour les réactions de substitution.
Produits principaux :
Oxydation : Arécoline N-oxyde.
Réduction : Dérivés d'arécoline réduits.
Substitution : Divers dérivés d'arécoline N-substitués.
4. Applications de la recherche scientifique
L'arécoline a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier la chimie des alcaloïdes.
Industrie : Utilisé en médecine vétérinaire comme stimulant ganglionnaire et vermifuge.
5. Mécanisme d'action
L'arécoline exerce ses effets principalement en agissant comme un agoniste des récepteurs muscariniques et nicotiniques de l'acétylcholine. Il se lie à ces récepteurs, ce qui conduit à une stimulation du système nerveux parasympathique. Les cibles moléculaires comprennent les récepteurs muscariniques de l'acétylcholine M1 et M3, qui sont impliqués dans divers processus physiologiques . Les effets de l'arécoline sur le système nerveux central sont similaires à ceux de la nicotine, mais impliquent principalement les récepteurs muscariniques .
Comparaison Avec Des Composés Similaires
L'arécoline est souvent comparée à d'autres alcaloïdes tels que la nicotine et la pilocarpine :
Composés similaires :
- Nicotine
- Pilocarpine
- Muscarine
La combinaison unique d'effets de l'arécoline sur les récepteurs muscariniques et nicotiniques, ainsi que son utilisation traditionnelle et ses applications diverses, en font un composé d'intérêt majeur dans divers domaines de la recherche .
Propriétés
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPJSXJAXAIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022617 | |
| Record name | Arecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00E+06 mg/L @ 25 °C (exp) | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-75-2 | |
| Record name | Arecoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arecoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | arecoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arecoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARECOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ALN5933BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of arecoline?
A1: Arecoline primarily acts as a muscarinic acetylcholine receptor agonist. [, , ] This means it binds to and activates muscarinic receptors, mimicking the effects of the neurotransmitter acetylcholine. []
Q2: Are there any other mechanisms by which arecoline exerts its effects?
A2: While primarily a muscarinic agonist, research suggests arecoline might also interact with nicotinic acetylcholine receptors, although to a lesser extent than its muscarinic activity. [, ]
Q3: How does arecoline affect cellular signaling pathways?
A3: Arecoline has been shown to influence various cellular signaling pathways, including: * TGF-β/Smad pathway: Arecoline upregulates Tropomyosin-1 (TPM1) expression through the TGF-β/Smad pathway, contributing to its effects on cell viability. []* ERK pathway: Arecoline activates the ERK pathway, which contributes to its effects on Placenta Growth Factor (PlGF) synthesis. This effect can be blocked by antioxidants like N-Acetylcysteine (NAC) and ERK inhibitors. []* AMPK pathway: Arecoline inhibits AMP-activated protein kinase (AMPK) activity, potentially influencing its effects on preadipocyte growth. [] * Reactive oxygen species (ROS) pathway: Arecoline increases intracellular ROS levels, leading to oxidative stress and contributing to its cytotoxic effects. [, , ]
Q4: What are the downstream effects of arecoline's interaction with these pathways?
A4: Arecoline's interaction with these pathways leads to a range of downstream effects, including:* Cell growth and proliferation: Depending on the cell type and concentration, arecoline can either stimulate or inhibit cell growth and proliferation. [, , , , , ]* Apoptosis: Arecoline can induce apoptosis (programmed cell death) in various cell types, potentially through mechanisms involving ROS production and endoplasmic reticulum stress. [, ]* Cell cycle arrest: Arecoline can arrest the cell cycle at different phases (G0/G1, G2/M) depending on the cell type. [, , ]* Extracellular matrix (ECM) modulation: Arecoline can influence collagen metabolism and the expression of ECM genes, potentially contributing to the development of oral submucous fibrosis (OSF). [, ]* Immune response: Arecoline has been shown to modulate immune responses, including suppressing B cell-mediated immune responses. []* Hormonal effects: Arecoline can influence hormone levels, including testosterone and corticosterone, potentially through its effects on the hypothalamic-pituitary-adrenal (HPA) axis and Leydig cells. [, , ]
Q5: What is the molecular formula and weight of arecoline?
A5: Arecoline has a molecular formula of C8H13NO2 and a molecular weight of 155.196 g/mol.
Q6: Is there any information available regarding the spectroscopic data of arecoline (e.g., NMR, IR)?
A6: The provided research papers do not focus on detailed spectroscopic characterization of arecoline. For such information, it's recommended to consult specialized chemical databases or literature focused on the structural elucidation of arecoline.
Q7: What is known about the stability of arecoline under various conditions?
A7: The provided research papers primarily focus on the biological effects of arecoline and do not provide detailed information about its chemical stability under various conditions (e.g., pH, temperature, light).
Q8: What are the known toxic effects of arecoline?
A8: Arecoline has been identified as a potentially toxic component of the areca nut. Studies have linked it to various adverse effects:* Oral health: Arecoline is strongly implicated in the development of oral submucous fibrosis (OSF), a precancerous condition. [, ] It's also considered a risk factor for oral squamous cell carcinoma (OSCC), a type of oral cancer. [, , ]* Genotoxicity: Arecoline can damage DNA, increasing the risk of mutations that can lead to cancer. [, , ]* Cytotoxicity: Arecoline can be toxic to cells, leading to cell death at higher concentrations. [, ]* Cardiovascular effects: While arecoline can initially lower blood pressure, it subsequently causes an increase, highlighting complex cardiovascular effects. []* Neurotoxicity: Studies indicate that arecoline can exert neurotoxic effects, potentially through mechanisms involving oxidative stress and endoplasmic reticulum stress. []
Q9: Are there any long-term effects associated with arecoline exposure?
A9: Chronic arecoline exposure, primarily through betel quid chewing, is linked to an increased risk of oral precancerous lesions and oral cancer. [, , ] The risk is further exacerbated when combined with tobacco smoking. []
Q10: How is arecoline metabolized in the body?
A10: Arecoline is metabolized into various compounds, including arecoline 1-oxide, arecaidine, arecaidine 1-oxide, and N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-L-cysteine. [] N-methylnipecotic acid has been identified as a novel metabolite arising from an unusual carbon-carbon double bond reduction. []
Q11: What is known about the pharmacokinetics of arecoline (e.g., absorption, distribution, excretion)?
A11:
Absorption: Arecoline is readily absorbed through the oral mucosa during betel quid chewing, leading to detectable levels in saliva. [, ]* Distribution: Research indicates that arecoline can cross the blood-brain barrier, suggesting it can reach the central nervous system (CNS). [] * Excretion:* Arecoline and its metabolites are primarily excreted in the urine. [, ]
Q12: What are some in vitro models used to study the effects of arecoline?
A12: Researchers utilize various cell lines to study arecoline's effects:* Human buccal mucosal fibroblasts (BMFs and GK): These cells are used to investigate the cytotoxic and cytostatic effects of arecoline, its impact on IL-6 expression, and its role in the pathogenesis of OSF. [, , , ]* Human gingival epithelial cells (S-G cells): These cells help study the influence of arecoline on PlGF production, a factor implicated in oral cancer. []* Human keratinocytes (HaCaT cells): These cells are employed to study arecoline's effects on gene expression, specifically focusing on TGF-β and collagen isoforms, relevant to OSF development. []* 3T3-L1 preadipocytes: Researchers use this cell line to investigate the impact of arecoline on preadipocyte growth and the pathways involved. []* HT22 cells (mouse hippocampal neuronal cells): This model helps explore the neurotoxic effects of arecoline and the underlying mechanisms, including ERS and oxidative stress. []
Q13: What in vivo models are used to study arecoline's effects?
A13:* Rodent models: Rats and mice are commonly employed to study the effects of arecoline on various systems. * Male albino rats: Used to investigate the effects of arecoline on testosterone secretion and the role of calcium channels. [] * Mice: Employed to explore the in vivo toxicological implications of arecoline N-oxide, a metabolite of arecoline. []* Dog models: Historically, dogs were used to assess the anthelmintic properties of arecoline hydrobromide against hydatid worms. []
Q14: What analytical techniques are used to quantify arecoline?
A14: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key technique for quantifying arecoline levels in biological samples, such as saliva. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


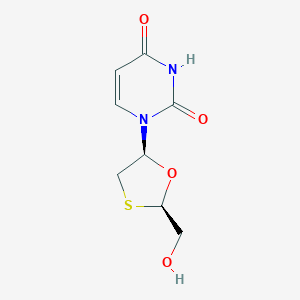
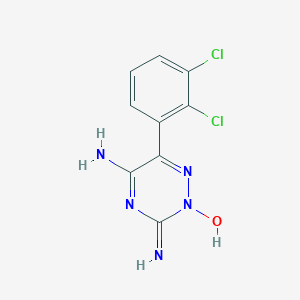
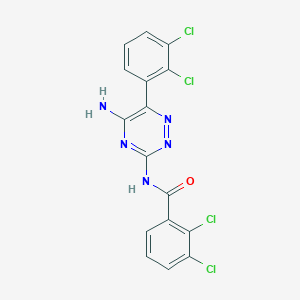
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

